molecular formula C11H8N4O5 B6330473 2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one CAS No. 1240574-41-7

2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B6330473
CAS No.: 1240574-41-7
M. Wt: 276.20 g/mol
InChI Key: WYRUJCHZOHXFJD-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one is a nitro-substituted pyrazole derivative featuring a ketone group linked to a 4-nitrophenyl moiety. Its structure combines electron-withdrawing nitro groups with aromatic and heteroaromatic systems, which may influence its reactivity and biological activity.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-11(7-13-6-10(5-12-13)15(19)20)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRUJCHZOHXFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article reviews its biological properties, synthesizes relevant case studies, and presents research findings that highlight its pharmacological significance.

  • Molecular Formula : C11_{11}H8_{8}N4_{4}O5_{5}
  • Molecular Weight : 276.20 g/mol
  • IUPAC Name : 1-(4-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone
  • Structure : The compound features a pyrazole ring substituted with nitro groups, enhancing its biological reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives of pyrazoles have been shown to possess antifungal activity against various pathogens, including Cytospora sp. and Fusarium solani . The presence of nitro groups is often correlated with enhanced antimicrobial efficacy.

Antimalarial Activity

The compound has been evaluated for its antimalarial potential. A study on chloroquine-pyrazole analogues demonstrated that modifications to the pyrazole structure could lead to compounds with potent activity against Plasmodium falciparum, the causative agent of malaria . While specific data on this compound's activity is limited, the structural similarities suggest potential efficacy.

Anticancer Properties

Recent investigations into the anticancer activities of pyrazole derivatives have revealed promising results. For example, compounds incorporating pyrazole moieties have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Although specific studies on this compound are scarce, its structural characteristics imply similar potential.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A series of pyrazole derivatives were synthesized and tested for their biological activities. Notably, certain compounds exhibited significant antifungal and antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effective action against resistant strains . The incorporation of nitro groups was essential for enhancing activity.

Study 2: Structure-Activity Relationship (SAR)

In a detailed SAR analysis involving various pyrazole derivatives, researchers found that specific substitutions on the pyrazole ring significantly influenced biological activity. Compounds with electron-withdrawing groups like nitro demonstrated improved interactions with biological targets . This suggests that this compound could be optimized further for enhanced activity.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Cytospora sp.
AntimalarialPotential activity against P. falciparum
AnticancerInduces apoptosis in cancer cells

Scientific Research Applications

Organic Synthesis

2-(4-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one is utilized as a key intermediate in various organic synthesis reactions. Its nitro groups enhance electrophilicity, making it a suitable candidate for nucleophilic substitutions and Michael additions.

Case Study :
In a study published by Buchler GmbH, the compound was employed in organocatalytic asymmetric Michael reactions. The reaction involved the use of a dihydroquinine derivative as a catalyst to produce chiral products with high enantioselectivity .

Medicinal Chemistry

The compound exhibits potential pharmacological properties due to its structural similarity to known bioactive molecules. Research indicates that derivatives of pyrazole compounds often show anti-inflammatory and anti-cancer activities.

Case Study :
A recent investigation into pyrazole derivatives highlighted their effectiveness as anti-cancer agents. The nitro substituents on the phenyl ring are believed to enhance biological activity by facilitating interactions with cellular targets .

Material Science

The unique electronic properties of this compound make it an interesting material for developing organic electronic devices. Its ability to form stable films can be exploited in sensor technology and organic light-emitting diodes (OLEDs).

Research Findings :
Studies have shown that incorporating this compound into polymer matrices can improve the conductivity and stability of materials used in electronic applications .

Data Tables

Application AreaDescriptionReference
Organic SynthesisIntermediate for nucleophilic substitutions and Michael additionsBuchler GmbH
Medicinal ChemistryPotential anti-cancer agent; enhances biological activityACS Publications
Material ScienceUsed in organic electronic devices; improves conductivitySigma-Aldrich

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogs

2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one (CAS 1240565-57-4)

  • Structural Difference : The nitro group on the pyrazole ring is at the 3-position instead of the 4-position .
  • Molecular Weight : 276.20 g/mol (vs. identical molecular weight for the 4-nitro isomer).
  • Synthetic Utility : Both isomers serve as intermediates for bioactive heterocycles, but the 3-nitro derivative is commercially available (e.g., via Chemenu Inc.) .
  • Biological Relevance: No direct activity data are provided, but positional isomerism may alter electronic properties, solubility, and target binding.

1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

  • Structural Difference : Incorporates methyl groups at the 3- and 5-positions of the pyrazole ring, replacing nitro groups .
  • Activity : Demonstrated utility as a precursor for 1,3,4-thiadiazole derivatives with antimicrobial activity (e.g., compound 14 showed superior activity against Bacillus mycoides compared to controls) .
  • Synthesis: Prepared via condensation of acetylacetone with N-(4-nitrophenyl)acetohydrazonoyl bromide under basic conditions .
Triazole-Based Derivatives

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime

  • Structural Difference : Replaces the pyrazole ring with a 1,2,3-triazole and introduces an oxime functional group .
  • Synthesis: Condensation of the parent ketone with hydroxylamine hydrochloride in ethanol (86% yield) .
  • Characterization : Confirmed via NMR, X-ray crystallography, and elemental analysis .

2.2.2. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Structural Complexity: Adds a thioether-linked 1,2,4-triazole moiety with dichlorophenoxy substituents .
Thiophene- and Furan-Substituted Chalcones

1-[3-(Thiophen-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

  • Structural Difference : Substitutes the pyrazole nitro group with a thiophene ring .
  • Synthesis : Prepared via chlorination of thiophene-2-carbohydrazide followed by cyclization .
  • Biological Potential: Part of a series evaluated for anticancer activity, though limitations (e.g., resistance) necessitate further in vivo studies .

1-[3-(Furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

  • Structural Difference : Replaces thiophene with a furan ring .
  • Electronic Effects : The oxygen atom in furan may reduce electron-withdrawing effects compared to thiophene or nitro groups, altering reactivity .

Data Tables

Key Observations

Positional Isomerism : The 3-nitro pyrazole isomer (CAS 1240565-57-4) is more commercially accessible than the 4-nitro variant, though electronic differences may influence downstream applications .

Substituent Effects : Methyl groups on pyrazole (e.g., 3,5-dimethyl derivatives) enhance stability and antimicrobial activity, while heteroaromatic rings (thiophene, furan) modulate electronic properties .

Synthetic Flexibility : The ketone group in these compounds enables diverse functionalization (e.g., oxime formation, thioether linkages), expanding their utility in drug discovery .

Preparation Methods

Pre-Nitration of Aromatic Precursors

Starting with pre-nitrated substrates (e.g., 4-nitroacetophenone) simplifies regioselectivity. For example, 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is synthesized using 4-nitrobenzaldehyde and acetophenone.

Post-Cyclization Nitration

Direct nitration of the pyrazole-phenyl intermediate using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups. However, this risks over-nitration or isomer formation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, complexity, and functional group compatibility:

MethodReagents/ConditionsYield (%)AdvantagesLimitations
CyclocondensationVilsmeier reagent, 70–80°C, 6 hours80High yield, single-step cyclizationRequires toxic POCl₃
Chalcone CyclizationHydrazine hydrate, ethanol, reflux65–75Scalable, mild conditionsMultiple steps for functionalization
Thiosemicarbazide RouteNaOH, ethanol, 6 hours reflux60–70Versatile for heterocycle formationRequires oxidation for aromatization
Nitration (Post-Cyclization)HNO₃/H₂SO₄, 0–5°C50–60Direct nitro introductionRisk of byproducts

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The Vilsmeier reagent activates the carbonyl group, facilitating nucleophilic attack by the hydrazine’s NH₂ group. Cyclization proceeds via intramolecular dehydration, forming the pyrazole ring.

Nitration Regioselectivity

Electron-withdrawing groups (e.g., existing nitro substituents) direct subsequent nitration to the para position due to meta-directing effects. Computational studies suggest that charge distribution in the pyrazole-phenyl system favors para-substitution.

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in acylation steps.

  • Triethylamine scavenges HCl during chloroacetylation, preventing side reactions .

Q & A

Q. How to design dose-response experiments for toxicity profiling?

  • Methodology :
  • In vitro assays : Treat human cell lines (e.g., HEK-293) with 0.1–100 μM compound for 24–72 hours. Measure viability via MTT assay and calculate IC₅₀ values. Compare with positive controls (e.g., cisplatin) .
  • In silico toxicity : Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

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